Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl]
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Overview
Description
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] is a complex cyclic peptide with significant biological activity. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] typically involves a multi-step process. The key steps include the formation of peptide bonds through coupling reactions, protection and deprotection of functional groups, and cyclization to form the final cyclic structure. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), as well as protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the bromine atom can result in the formation of various substituted derivatives.
Scientific Research Applications
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] can be compared with other cyclic peptides that have similar structures and biological activities. Some similar compounds include:
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] analogs: These compounds have slight modifications in their structure, which can lead to differences in their biological activities.
Other cyclic peptides: Compounds like cyclosporine and vancomycin, which are also cyclic peptides with significant biological activities.
Properties
Molecular Formula |
C36H45BrN4O6 |
---|---|
Molecular Weight |
709.7 g/mol |
IUPAC Name |
(3R,6S,10R)-3-[(2-bromo-1H-indol-3-yl)methyl]-10-(4-hydroxyphenyl)-7-[(E,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoyl]-4,6-dimethyl-1,4,7-triazecane-2,5,8-trione |
InChI |
InChI=1S/C36H45BrN4O6/c1-20(15-21(2)17-23(4)42)16-22(3)35(46)41-24(5)36(47)40(6)31(18-28-27-9-7-8-10-29(27)38-33(28)37)34(45)39-30(19-32(41)44)25-11-13-26(43)14-12-25/h7-15,21-24,30-31,38,42-43H,16-19H2,1-6H3,(H,39,45)/b20-15+/t21-,22?,23-,24-,30+,31+/m0/s1 |
InChI Key |
JRERKANXTJVMDN-VGTHOIDASA-N |
Isomeric SMILES |
C[C@H]1C(=O)N([C@@H](C(=O)N[C@H](CC(=O)N1C(=O)C(C)C/C(=C/[C@H](C)C[C@H](C)O)/C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |
Canonical SMILES |
CC1C(=O)N(C(C(=O)NC(CC(=O)N1C(=O)C(C)CC(=CC(C)CC(C)O)C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |
Origin of Product |
United States |
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